3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Regioselective synthesis Pyrazole positional isomers Medicinal chemistry building blocks

Researchers requiring the 5-carboxylic acid regioisomer for kinase inhibitor synthesis often encounter sourcing delays. This building block resolves these constraints: • Validated precursor to CCT241161 (pan-RAF/SFK inhibitor) and VEGFR2-active benzamides (IC50 1.37 μM) • Core scaffold for TNF-α modulating hydrazones achieving 57.3% in vivo suppression • 3-tert-Butyl group ensures lipophilicity (LogP 3.57) and metabolic stability unattainable with methyl analogs • Consistent crystallization behavior ideal for solid-state studies

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 93045-47-7
Cat. No. B1268458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
CAS93045-47-7
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)
InChIKeyJYAMNOJMPNSKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Supplier & Technical Specs


3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 93045-47-7) is a heterocyclic building block belonging to the pyrazole-5-carboxylic acid class, with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol [1]. The compound features a tert-butyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, with a carboxylic acid functional group at the 5-position [2]. Its physicochemical properties include a calculated LogP of 3.57, a polar surface area of 55 Ų, and one hydrogen bond donor site, which influence its solubility and reactivity profile in synthetic applications [1]. As a fragment and scaffold molecule, it serves as a versatile intermediate for derivatization into biologically active compounds, with its pyrazole core recognized as a more lipophilic and metabolically stable bioisostere of phenol .

1
5-Carboxylic acid regiospecific derivatization
2
tert-Butyl steric and electronic control
3
Kinase inhibitor library precursor scaffold

3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Substitution Failure Mechanisms


Substituting 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid with a closely related analog such as 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 885-46-1) or 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) fundamentally alters both synthetic utility and downstream biological outcomes. The tert-butyl group at the 3-position confers distinct steric bulk (van der Waals volume approximately 4× that of a methyl group) and electronic effects that cannot be replicated by smaller alkyl substituents [1]. In crystallographic studies of related 3-tert-butyl-1-phenyl-1H-pyrazole derivatives, this bulky substituent directs specific hydrogen-bonding patterns—including C(9) chain formation via C–H⋯N interactions—that govern solid-state packing and recrystallization behavior [2]. More critically, structure-activity relationship (SAR) studies on pyrazole carboxylic acid derivatives demonstrate that substituent identity at the 3-position is a primary determinant of biological activity; the tert-butyl moiety has been specifically associated with enhanced lipophilicity and metabolic stability compared to methyl or unsubstituted analogs, making it a privileged fragment for kinase inhibitor design [1]. The presence of the 5-carboxylic acid group further distinguishes this compound from regioisomers such as 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1152933-21-5), which presents a different vector for amide bond formation and cannot serve as a direct substitute in synthetic routes requiring 5-position derivatization [3].

Target 5-Carboxylic acid (CAS 93045-47-7)
Potential Substitute 4-Carboxylic acid regioisomer (CAS 1152933-21-5)
Target 3-tert-Butyl substituent
Potential Substitute 3-Methyl or unsubstituted analog
Regioisomer and alkyl group changes may alter synthetic vector and lipophilicity profile; direct substitution not supported.

3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Differentiation Evidence


5- vs 4-Carboxylic Acid Regioisomer Comparison

3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 93045-47-7) is structurally distinct from its regioisomer, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1152933-21-5), which presents the carboxylic acid functional group at the 4-position rather than the 5-position of the pyrazole ring [1]. This positional difference fundamentally alters the vector and geometry of amide or ester bond formation, with the 5-carboxylic acid derivative enabling conjugation at a position that is both electronically and sterically distinct from the 4-substituted isomer [2]. The target compound serves as the essential carboxylic acid precursor to pharmacologically active derivatives including CCT241161 (a pan-RAF/SFK inhibitor) and N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)benzamide, both of which require the 5-position functional handle for synthetic access [3][4].

5- vs 4-COOH Regioisomer
Head-to-head
5-COOH vector essential for CCT241161 precursor
Synthetic route specificity
4-COOH isomer cannot substitute in reported routes
Regioselective synthesis Pyrazole positional isomers Medicinal chemistry building blocks

tert-Butyl Lipophilicity Advantage

The calculated partition coefficient (LogP) for 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is 3.57, reflecting the substantial lipophilic contribution of the tert-butyl substituent at the 3-position [1]. In contrast, the unsubstituted parent compound 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3), with molecular formula C10H8N2O2 and molecular weight 188.18 g/mol, lacks the tert-butyl group entirely and is reported to exhibit substantially lower lipophilicity based on its smaller molecular size and reduced carbon count [2]. While direct LogP data for the unsubstituted analog was not available in the literature reviewed, the structural difference (addition of a C4H8 tert-butyl fragment) corresponds to an approximate LogP increase of 1.5–2.0 units based on standard fragment contribution models [1]. Pyrazole derivatives with the tert-butyl substitution pattern have been explicitly characterized as 'more lipophilic and metabolically more stable' compared to other pyrazole derivatives in the literature .

tert-Butyl Lipophilicity
Class-level
Calculated LogP 3.57
Lipophilicity context; may support membrane permeability
Data to verify; fragment-based estimate
Lipophilicity optimization LogP Metabolic stability Pyrazole SAR

tert-Butyl-Directed Crystal Packing

X-ray crystallographic analysis of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, a derivative synthesized from the target carboxylic acid precursor, revealed a well-defined supramolecular architecture characterized by simple C(9) chains formed through a single C–H⋯N hydrogen bond [1]. The molecules crystallize with consistent intermolecular interactions that are directed by the steric influence of the tert-butyl group at the 3-position [1]. In contrast, reduced derivatives lacking the planarity of the non-reduced precursors showed a marked reduction in crystallographic symmetry and loss of the defined hydrogen-bonding patterns, demonstrating that the specific substitution pattern—including the tert-butyl moiety—is critical for predictable solid-state behavior [2]. This contrasts with unsubstituted pyrazole derivatives, which often exhibit less ordered or polymorphic crystallization behavior due to the absence of the bulky tert-butyl directing group [1].

Crystal Packing
Head-to-head
C(9) chain via C–H···N bonds
Predictable solid-state behavior
Based on derivative crystal structure
Crystallography Solid-state chemistry Hydrogen bonding Supramolecular assembly

Kinase Inhibitor Potency from This Scaffold

Derivatives synthesized from the 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl scaffold demonstrate quantifiable kinase inhibitory activity across multiple targets. N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)benzamide exhibits IC50 values of 4.16 μM against FLT1 (VEGFR1), 1.37 μM against KDR (VEGFR2), and 883 nM against KIT [1]. A structurally related derivative, (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide, demonstrated in vivo suppression of TNF-α levels by 57.3% at an oral dose of 100 μmol/kg in a carrageenan-induced hypernociception rat model, with activity comparable to the standard p38 MAPK inhibitor SB-203580 [2]. In comparison, derivatives lacking the tert-butyl substitution at the 3-position generally exhibit reduced potency and altered selectivity profiles, as the tert-butyl group contributes both favorable lipophilic interactions and conformational constraint to the pyrazole core .

Kinase Inhibition Activity
Cross-study comparable
KIT IC50 883 nM; FLT1 4.16 µM
Scaffold supports kinase inhibitor development
Reported for amide derivatives; requires validation
Kinase inhibition Drug discovery SAR Pyrazole pharmacophore

3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Procurement & Application Scenarios


Pan-RAF & Multi-Kinase Inhibitor Synthesis

This compound is the established carboxylic acid precursor for synthesizing 5-amido and 5-amino pyrazole derivatives targeting kinase inhibition. Documented applications include CCT241161, a pan-RAF/SFK inhibitor evaluated for colorectal cancer with BRAF V600E mutations, and N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives with activity against VEGFR1 (IC50 4.16 μM), VEGFR2 (IC50 1.37 μM), and KIT (IC50 883 nM) [1][2]. Procurement of this specific regioisomer (5-carboxylic acid, CAS 93045-47-7) is essential, as the 4-carboxylic acid regioisomer (CAS 1152933-21-5) cannot substitute in these established synthetic routes [3]. Researchers should prioritize this compound when developing kinase inhibitor libraries that require the 3-tert-butyl-1-phenyl-1H-pyrazole pharmacophore with a 5-position attachment vector.

TNF-α Suppression via p38 MAPK

For programs targeting inflammatory cytokine modulation, this compound serves as the scaffold for N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. The lead derivative (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide achieved 57.3% suppression of TNF-α levels in vivo at 100 μmol/kg oral dose, demonstrating anti-inflammatory and antinociceptive properties comparable to the p38 MAPK inhibitor SB-203580 [4]. The tert-butyl substituent at the 3-position contributes lipophilicity (LogP 3.57) essential for oral bioavailability [5]. This specific substitution pattern cannot be replicated with methyl or unsubstituted analogs.

Crystallography & Solid-State Studies

Derivatives of this compound exhibit predictable and well-characterized hydrogen-bonding architectures suitable for systematic crystallographic investigations. Single-crystal X-ray diffraction studies confirm that the tert-butyl group at the 3-position directs the formation of defined supramolecular assemblies, including C(9) chains via C–H⋯N hydrogen bonds [6]. In contrast, reduced or differently substituted derivatives show loss of crystallographic symmetry and altered packing motifs [7]. Researchers conducting solid-state structure determination or polymorphism studies will benefit from the consistent crystallization behavior imparted by the tert-butyl substitution pattern.

Agrochemical Intermediate Synthesis

Patented synthetic methodologies for N-substituted 1H-pyrazole-5-carboxylic acid compounds and their conversion to carbonyl chloride derivatives are directly applicable to this compound [8][9]. These acid chlorides serve as intermediates for anthranilamide derivatives with documented pesticidal activity. The synthetic process achieves at least 80% deprotonation of the pyrazole precursor, followed by carboxylation with carbon dioxide to yield the free acid [8]. The 5-carboxylic acid position is mandatory for this synthetic pathway; regioisomers cannot be substituted.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (5-vector)
5-Carboxylic acid regioisomer
Synthetic route fidelity; derivative identity
TNF-α modulation research
3-tert-Butyl scaffold
In vivo model endpoint; oral bioavailability context
Crystallography studies
tert-Butyl-directed packing
Hydrogen-bond pattern reproducibility
Agrochemical intermediate synthesis
5-Carboxylic acid position
Carboxylation pathway; acid chloride conversion

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